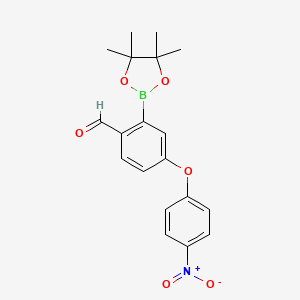![molecular formula C14H11F4N3 B13994773 2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline CAS No. 22955-60-8](/img/structure/B13994773.png)
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline is a synthetic organic compound characterized by the presence of fluorine atoms and a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline typically involves the reaction of 2,3,5,6-tetrafluoroaniline with n,n-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyldiazenyl group play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoro-4-methylaniline
- 2,3,5,6-Tetrafluoro-4-nitroaniline
Uniqueness
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline is unique due to its combination of fluorine atoms and a phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
22955-60-8 |
|---|---|
分子式 |
C14H11F4N3 |
分子量 |
297.25 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H11F4N3/c1-21(2)14-11(17)9(15)13(10(16)12(14)18)20-19-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
CWFCHCMZFKIZTD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)N=NC2=CC=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)


![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)


